molecular formula C17H15NO3 B14621368 2-Benzamido-4-phenylbut-3-enoic acid CAS No. 58178-31-7

2-Benzamido-4-phenylbut-3-enoic acid

Cat. No.: B14621368
CAS No.: 58178-31-7
M. Wt: 281.30 g/mol
InChI Key: NTSLVWLQWDGUSB-UHFFFAOYSA-N
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Description

2-Benzamido-4-phenylbut-3-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzamido group and a phenyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-4-phenylbut-3-enoic acid typically involves the reaction of benzamide with 4-phenylbut-3-enoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-4-phenylbut-3-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzamido-4-phenylbut-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Benzamido-4-phenylbutanoic acid: Similar structure but lacks the double bond in the butenoic acid moiety.

    4-Phenylbut-3-enoic acid: Lacks the benzamido group.

    Benzamide: Lacks the butenoic acid moiety.

Uniqueness

2-Benzamido-4-phenylbut-3-enoic acid is unique due to the presence of both the benzamido and phenyl groups attached to a butenoic acid backbone.

Properties

CAS No.

58178-31-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-benzamido-4-phenylbut-3-enoic acid

InChI

InChI=1S/C17H15NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-12,15H,(H,18,19)(H,20,21)

InChI Key

NTSLVWLQWDGUSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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